

Application Notes and Protocols for PHA-680632

In Vitro Kinase Assay

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Compound of Interest

Compound Name: PHA-680632

Cat. No.: B1684295

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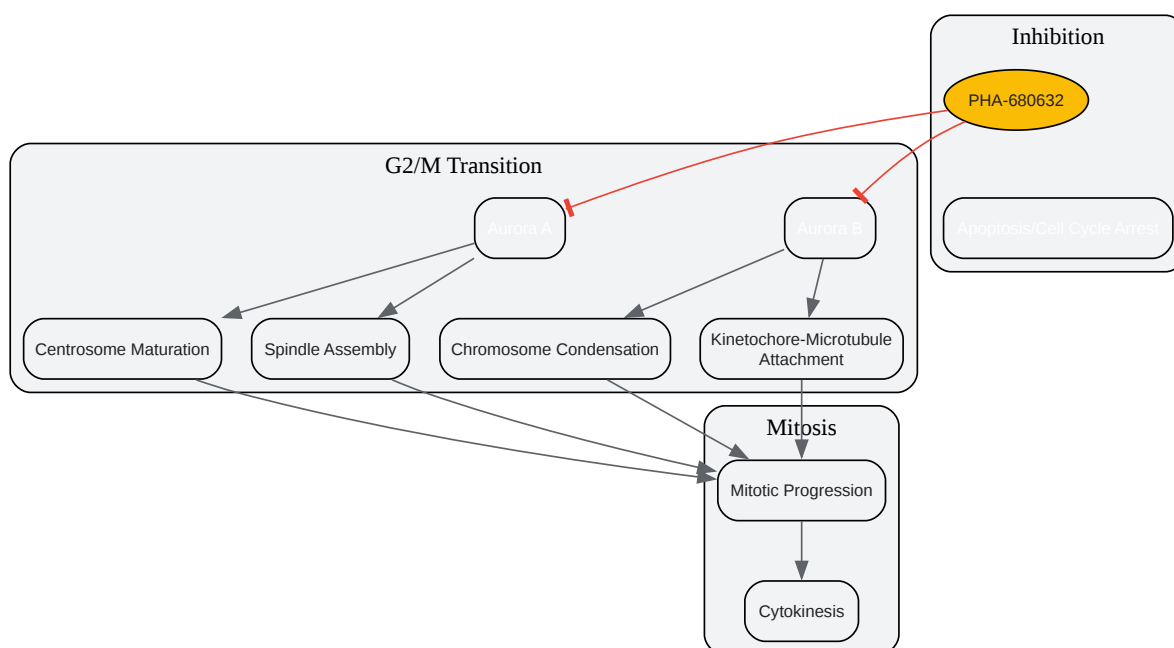
Abstract

These application notes provide a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of **PHA-680632** against Aurora kinases. **PHA-680632** is a potent inhibitor of Aurora kinases A, B, and C, which are key regulators of mitosis and are frequently overexpressed in human cancers.^{[1][2][3]} The described methodology is based on a Scintillation Proximity Assay (SPA), a robust and sensitive method for measuring kinase activity in a high-throughput format.^[1] This document includes information on the required reagents, detailed experimental procedures, and data analysis.

Introduction

The Aurora kinase family, comprising Aurora A, Aurora B, and Aurora C, plays a crucial role in the regulation of cell division. Their dysregulation is implicated in the pathogenesis of various malignancies, making them attractive targets for cancer therapy.^{[2][3]} **PHA-680632** has been identified as a potent small molecule inhibitor of all three Aurora kinases.^{[1][2]} This document outlines a detailed protocol for an in vitro kinase assay to quantify the inhibitory potency of **PHA-680632**, providing researchers with the necessary information to replicate and adapt the assay for their specific needs.

Signaling Pathway



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Caption: Simplified signaling pathway of Aurora A and B kinases in mitosis and the inhibitory action of **PHA-680632**.

Quantitative Data

Table 1: Inhibitory Activity of **PHA-680632** against Aurora Kinases

Kinase	IC50 (nM)	Substrate
Aurora A	27	Biotinylated peptide from Chocktide sequence (LRRWSLGL)
Aurora B	135	Biotinylated Auroratide peptide
Aurora C	120	Biotinylated Auroratide peptide

Data sourced from Selleck Chemicals and MedchemExpress.[\[1\]](#)[\[4\]](#)

Table 2: Selectivity Profile of **PHA-680632**

Kinase	Fold-Increase in IC50 compared to Aurora A
FGFR1	10-200x
FLT3	10-200x
LCK	10-200x
PLK1	10-200x
STLK2	10-200x
VEGFR2	10-200x
VEGFR3	10-200x
22 Other Kinases	>370x (IC50 > 10 μ M)

Data sourced from Selleck Chemicals.[\[1\]](#)

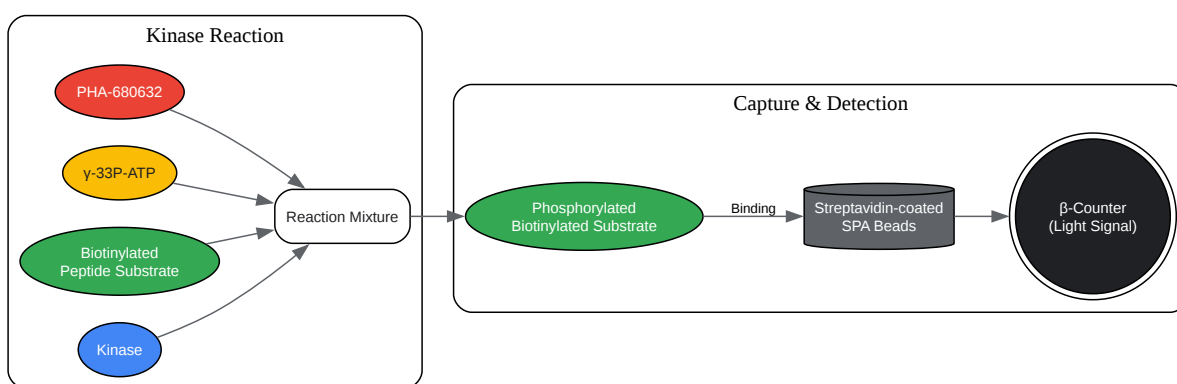
Experimental Protocols

Principle of the Scintillation Proximity Assay (SPA)

The in vitro kinase assay for **PHA-680632** utilizes a scintillation proximity assay (SPA) format.

[\[1\]](#) This method involves the use of a biotinylated peptide substrate, a radiolabeled ATP (γ -33P-

ATP), and streptavidin-coated SPA beads. The kinase (Aurora A, B, or C) catalyzes the transfer of the radiolabeled phosphate from γ -33P-ATP to the biotinylated peptide substrate. When the phosphorylated, biotinylated peptide is captured by the streptavidin-coated SPA beads, the radioisotope is brought into close enough proximity to the scintillant embedded in the beads to generate a light signal that can be detected by a β -counter. Unincorporated γ -33P-ATP in the solution is too far away to stimulate the beads, thus eliminating the need for a separation step.



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Caption: Experimental workflow for the **PHA-680632** in vitro kinase scintillation proximity assay.

Materials and Reagents

- Enzymes: Recombinant human Aurora A, Aurora B, and Aurora C kinases.
- Inhibitor: **PHA-680632**.
- Substrates:
 - For Aurora A: Biotinylated peptide derived from the Chocktide sequence (Biotin-LRRWSLGL).

- For Aurora B and C: Biotinylated Auroratide peptide.
- Radiolabel: γ -33P-ATP.
- Beads: Streptavidin-coated scintillation proximity assay (SPA) beads.
- Kinase Assay Buffer (Example Composition): 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μ M DTT.[5]
- Stop Solution: 5 M CsCl solution.[1]
- Plates: 96-well plates.
- Equipment: Robotic liquid handling system (optional, for high-throughput), β -counter (e.g., a microplate scintillation counter).

Assay Protocol

The assay is typically performed in a 96-well plate format and can be automated.[1]

- Compound Preparation: Prepare a serial dilution of **PHA-680632** in the kinase assay buffer. A 10-point, 3-fold serial dilution is recommended to generate a comprehensive dose-response curve. Include a DMSO-only control (vehicle).
- Reaction Setup:
 - To each well of a 96-well plate, add the diluted **PHA-680632** or vehicle control.
 - Add the Aurora kinase (A, B, or C) to each well. The optimal concentration of the kinase should be determined empirically to ensure the assay is in the linear range.
 - Add the corresponding biotinylated peptide substrate.
 - Initiate the kinase reaction by adding the γ -33P-ATP. The final ATP concentration should be close to the K_m of the respective kinase for ATP to accurately determine the IC₅₀ value.

- Kinase Reaction Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined to ensure sufficient signal generation without substrate depletion.
- Signal Detection:
 - Stop the kinase reaction by adding the streptavidin-coated SPA beads suspended in the stop solution (5 M CsCl).
 - Incubate the plate for at least 4 hours to allow the beads to settle and the biotinylated substrate to bind to the streptavidin.^[1]
 - Measure the light emission from each well using a β -counter.

Data Analysis

- Background Subtraction: Subtract the average signal from the "no enzyme" or "no substrate" control wells from all other data points.
- Percentage Inhibition Calculation: Calculate the percentage of kinase inhibition for each concentration of **PHA-680632** using the following formula:

$$\% \text{ Inhibition} = 100 * (1 - (\text{Signal_inhibitor} - \text{Signal_background}) / (\text{Signal_vehicle} - \text{Signal_background}))$$

- IC50 Determination: Plot the percentage of inhibition against the logarithm of the **PHA-680632** concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that reduces the kinase activity by 50%.

Conclusion

This document provides a comprehensive protocol for the in vitro kinase assay of **PHA-680632** using a scintillation proximity assay. The detailed methodology and data presentation are intended to assist researchers in the fields of oncology and drug discovery in evaluating the potency and selectivity of this and other Aurora kinase inhibitors. The provided diagrams and tables offer a clear and concise summary of the experimental workflow and key findings.

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